
2-(2,4-Dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine: is a heterocyclic organic compound. It is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features two chlorine atoms attached to a phenyl ring, as well as methyl and phenyl substituents. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable amine and an alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and various solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2-(2,4-Dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amines or alcohols
Substitution: Compounds with substituted functional groups
科学的研究の応用
Chemistry: 2-(2,4-Dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is used as a building block in organic synthesis
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates. Their ability to interact with specific enzymes and receptors makes them promising leads in drug discovery.
Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
類似化合物との比較
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl structure.
2,4-Dichlorobenzyl alcohol: An antiseptic compound used in throat lozenges.
2,4-Dichlorophenethylamine: A chemical intermediate used in the synthesis of pharmaceuticals.
Uniqueness: 2-(2,4-Dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is unique due to its oxazolidine ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from other dichlorophenyl compounds and makes it valuable in specialized applications.
特性
CAS番号 |
143831-89-4 |
|---|---|
分子式 |
C17H17Cl2NO |
分子量 |
322.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C17H17Cl2NO/c1-11-16(12-6-4-3-5-7-12)21-17(20(11)2)14-9-8-13(18)10-15(14)19/h3-11,16-17H,1-2H3 |
InChIキー |
GNIZQGVFGAWAPZ-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(N1C)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
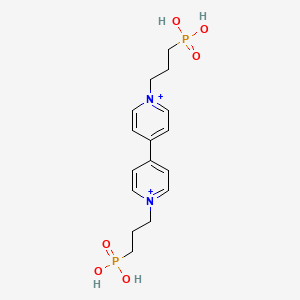
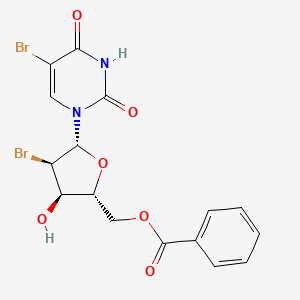
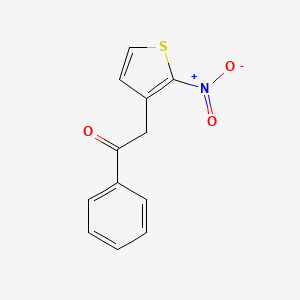

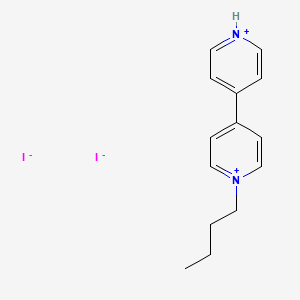
![N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline](/img/structure/B12562993.png)
![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)

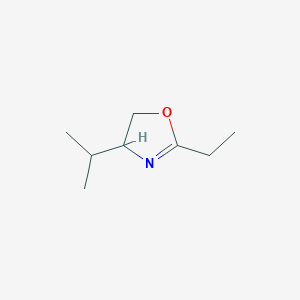
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)
![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
